molecular formula C12H7F2NO2 B6414056 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid CAS No. 1261936-98-4

4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6414056
CAS No.: 1261936-98-4
M. Wt: 235.19 g/mol
InChI Key: MJXRCZSLNYPRMG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a difluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 3-pyridinecarboxylic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2,6-difluorobenzene with a suitable pyridine derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group at the desired position on the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the carboxylic acid group facilitates interactions with active sites. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Similar structure but with different substitution pattern.

    4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid: Similar but with different fluorine substitution.

    2-(2,6-Difluorophenyl)pyridine: Similar but with different carboxylic acid position.

Uniqueness: 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

IUPAC Name

4-(2,6-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-2-1-3-10(14)11(9)7-4-5-15-6-8(7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRCZSLNYPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692519
Record name 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-98-4
Record name 4-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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